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# Technical Guide: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

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Compound of Interest		
Compound Name:	5-Fluoro-1-methyl-3-nitropyridin-	
	2(1H)-one	
Cat. No.:	B1404731	Get Quote

InChIKey: Not publicly available. The InChIKey for the parent compound, 5-Fluoro-3-nitropyridin-2(1H)-one, is BLFUHTOZIOQGBU-UHFFFAOYSA-N.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one** and its structural analog, 5-Fluoro-3-nitropyridin-2(1H)-one. Due to the limited publicly available data on the methylated compound, this document focuses primarily on the non-methylated parent compound, offering insights into its synthesis and potential biological activities based on related structures.

## **Chemical and Physical Properties**

A summary of the key chemical identifiers and properties for 5-Fluoro-3-nitropyridin-2(1H)-one is presented below. This data is crucial for the handling, characterization, and experimental design involving this compound.



Property	Value	Source	
IUPAC Name	5-fluoro-3-nitro-2-pyridinol		
InChI Key	BLFUHTOZIOQGBU- UHFFFAOYSA-N	[1]	
CAS Number	136888-20-5	[2]	
Molecular Formula	C5H3FN2O3	[1]	
Molecular Weight	158.09 g/mol		
Physical Form	Solid	[1]	
Purity	Typically >95%		

# **Experimental Protocols**

While a specific, peer-reviewed synthesis protocol for **5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one** is not readily available in the public domain, a plausible synthetic route can be inferred from established chemical methodologies. The synthesis would likely involve the N-methylation of 5-Fluoro-3-nitropyridin-2(1H)-one.

A detailed experimental protocol for the synthesis of the precursor, 5-Fluoro-3-nitropyridin-2(1H)-one, is described below.

Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one

This protocol is based on the nitration of 3-fluoropyridin-2-ol.

#### Materials:

- 3-fluoropyridin-2-ol
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Nitric Acid (HNO<sub>3</sub>)
- Ice



Water

#### Procedure:

- In a flask suitable for reactions at low temperatures, dissolve 3-fluoropyridin-2-ol in concentrated sulfuric acid.
- Cool the solution to 0°C using an ice bath.
- Slowly add nitric acid dropwise to the cooled solution, maintaining the temperature at 0°C.
- After the addition of nitric acid is complete, continue to stir the reaction mixture at 0°C for a period of 3 hours.
- Upon completion of the reaction, carefully pour the reaction mixture over a substantial amount of ice and stir for 30 minutes.
- The solid precipitate that forms is the desired product, 3-fluoro-5-nitropyridin-2-ol.
- Collect the solid product by filtration and dry thoroughly.[3]

### **Potential Biological Activity and Signaling Pathways**

Nitropyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[4] The biological activity of these compounds is often attributed to the presence of the nitro group, which can be involved in various cellular interactions.

Antimicrobial Potential: Structurally related nitropyridine compounds have demonstrated efficacy against a range of bacterial strains, including Mycobacterium tuberculosis. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) in the range of 4-64 µg/mL, highlighting the potential of the fluoro and nitro functional groups in conferring antibacterial properties.[4]

Anticancer Potential: The cytotoxic effects of nitropyridine derivatives against various cancer cell lines are an active area of research. The nitro group is believed to play a role in modulating the activity of enzymes or interacting with cellular targets that are critical for the proliferation of







cancer cells. It is hypothesized that derivatives of this class could induce apoptosis or inhibit key signaling pathways in cancerous cells.[4]

While specific quantitative biological data for **5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one** is not currently available, the following table presents data for other nitropyridine derivatives to illustrate the potential activity of this compound class.

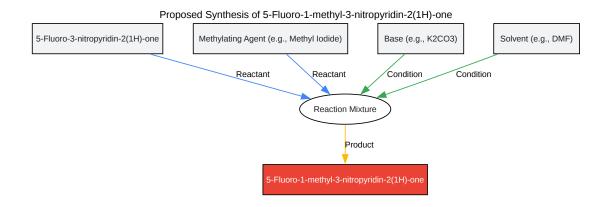


Compound Class	Biological Activity	IC50 / MIC	Target	Source
Nitropyridine- containing Urease Inhibitors	Urease Inhibition	~2.0–2.3 µM	Jack Bean Urease	[5]
5- aryl(hetaryl)-2,2- dimethyl-1,3- dioxane-4,6- dione derivatives	Chymotrypsin Inhibition	8.67 ± 0.1 μM	Chymotrypsin	[5]
5- aryl(hetaryl)-2,2- dimethyl-1,3- dioxane-4,6- dione derivatives	Urease Inhibition	29.21 ± 0.98 μM	Urease	[5]
Pyridyloxy- substituted acetophenone oxime ethers	Protoporphyrinog en oxidase inhibition	3.11–4.18 µM	Protoporphyrinog en oxidase	[5]
N-hydroxy- pyridoxazinone derivatives	Antibacterial (E. faecalis)	7.8 μg/mL	-	[5]
N-hydroxy- pyridoxazinone derivatives	Antibacterial (S. aureus)	31.2 μg/mL	-	[5]
N-hydroxy- pyridoxazinone derivatives	Antifungal (C. albicans, C. glabrata, C. tropicalis)	62.5 μg/mL	-	[5]

## **Visualizations**

To further elucidate the concepts discussed, the following diagrams have been generated.

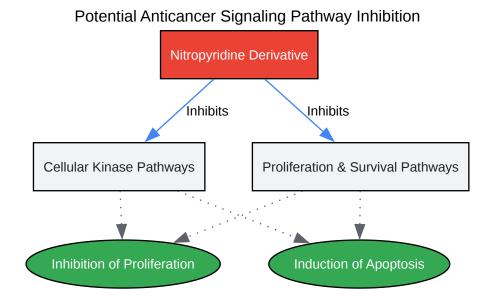




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Caption: Proposed synthetic workflow for the N-methylation of 5-Fluoro-3-nitropyridin-2(1H)-one.





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Caption: A generalized diagram illustrating the potential mechanism of action for nitropyridine derivatives.

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